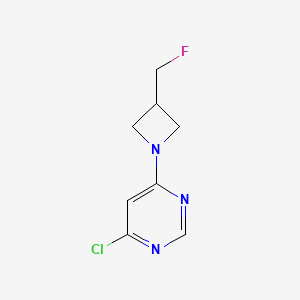

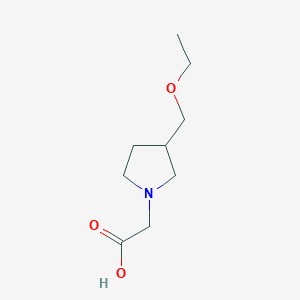

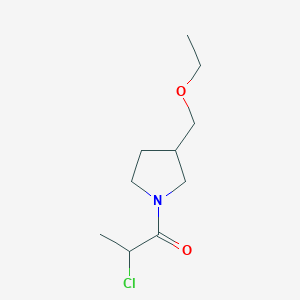

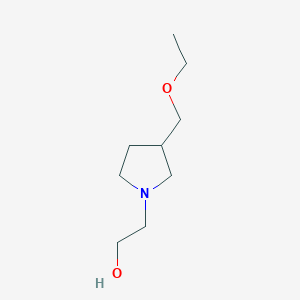

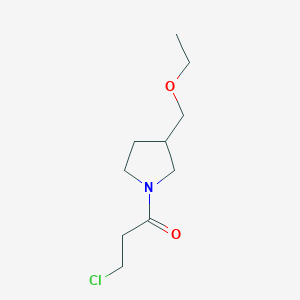

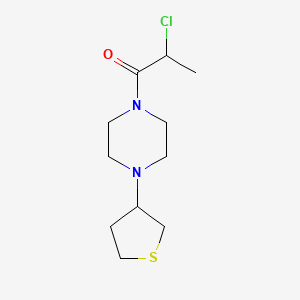

2-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one

Descripción general

Descripción

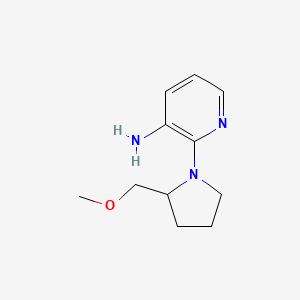

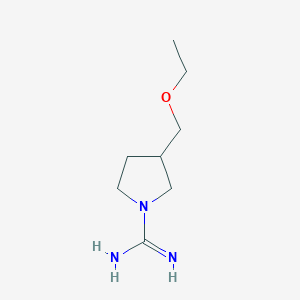

The compound “2-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . It also contains a tetrahydrothiophene ring, which is a sulfur-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups in the molecule, as well as its overall structure.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the chlorine atom might be involved in substitution reactions .Aplicaciones Científicas De Investigación

Synthesis and Applications in Tumor Research

Synthesis and Antitumor Activity of Piperazine-Based Compounds Researchers have developed piperazine-based tertiary amino alcohols and their dihydrochlorides by aminomethylation of specific ethanones with paraformaldehyde and substituted piperazines. These compounds, upon reaction with alkyl (aryl) magnesium halides, form tertiary amino alcohols of the piperazine series, which are further converted to dihydrochlorides. The synthesized compounds were tested for their influence on tumor DNA methylation processes in vitro, highlighting the potential application in cancer treatment and research (Hakobyan et al., 2020).

Synthesis and Biological Evaluation of Piperazine Derivatives Another study focused on the design, synthesis, and biological evaluation of a specific piperazine derivative. The structure of this compound was confirmed through various techniques such as FTIR, NMR, HRMS, and X-ray single crystal diffraction. The structure stability and biological activity of this compound were assessed both in vitro and in vivo, marking its significance in the field of biomedical research (Chen et al., 2021).

Piperazine in Psychopharmacology Research

Antidepressant and Antianxiety Activities of Piperazine Derivatives In psychopharmacology, a novel series of piperazine compounds were synthesized and tested for their antidepressant and antianxiety activities. The chemical structures of these compounds were validated by various spectroscopic methods. Behavioral tests on albino mice indicated significant antidepressant and antianxiety effects, demonstrating the potential of these compounds in treating mood disorders (Kumar et al., 2017).

Analysis Techniques in Substance Stability Studies

Raman Spectroscopy and Gas Chromatography in Substance Analysis Raman spectroscopy and gas chromatography with flame ionization detection were employed to analyze the stability of certain psychoactive substances, including a piperazine derivative. The study focused on the impact of storage time and temperature conditions on these substances, providing a methodology for stability testing in pharmaceutical research (Frączak et al., 2020).

Piperazine Derivatives in Molecular Synthesis and Characterization

Synthesis and Characterization of Novel Piperazine Compounds Research on the synthesis and characterization of novel piperazine compounds reveals their potential in various scientific fields. For instance, a study reported the synthesis of a complex piperazine derivative, detailing the three-step protocol and structural assignment through various spectroscopic methods (Wujec & Typek, 2023). Another study described the synthesis of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, underlining the significance of detailed molecular characterization in chemical research (Grijalvo et al., 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN2OS/c1-9(12)11(15)14-5-3-13(4-6-14)10-2-7-16-8-10/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYGRBGEQIBCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2CCSC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.